4-Fluoro-4-phenylcyclohexan-1-amine (CAS 1566798-08-0) is a specialized, functionally dense alicyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. Featuring a primary amine and a geminal fluoro-phenyl motif on a cyclohexane core, this compound is engineered to overcome the pharmacokinetic limitations of standard aliphatic rings. The strategic placement of the fluorine atom at the tertiary C4 position provides critical metabolic shielding while exerting inductive effects that modulate the basicity of the distal amine. For procurement teams and synthetic chemists, this building block represents a direct route to conformationally restricted, metabolically robust lead compounds, eliminating the need for multi-step late-stage fluorination and ensuring high-fidelity translation from in vitro screening to in vivo models [1].
Substituting 4-Fluoro-4-phenylcyclohexan-1-amine with its non-fluorinated analog (4-phenylcyclohexan-1-amine) or its hydroxylated counterpart (4-hydroxy-4-phenylcyclohexan-1-amine) fundamentally compromises downstream product viability. The non-fluorinated baseline possesses a highly vulnerable tertiary C-H bond that serves as a primary site for rapid cytochrome P450-mediated oxidative metabolism, leading to unacceptable in vivo clearance rates. Conversely, utilizing the hydroxylated analog introduces a strong hydrogen bond donor that drastically increases polar surface area (PSA) and reduces lipophilicity, often obliterating blood-brain barrier (BBB) permeability and altering the target binding mode. Procuring the exact fluorinated compound is essential to maintain the precise steric bulk of the phenylcyclohexyl pharmacophore while strictly controlling logD and metabolic stability [1].
The primary driver for procuring 4-Fluoro-4-phenylcyclohexan-1-amine is its ability to block oxidative metabolism. In standard human liver microsome (HLM) assays, tertiary carbons bearing a phenyl ring are prime targets for CYP-mediated hydroxylation. Replacing the C-H bond with a C-F bond completely blocks this metabolic pathway due to the high C-F bond dissociation energy (~105 kcal/mol). Chemoinformatics profiling of this specific substitution pattern demonstrates that derivatives built from the fluorinated core consistently exhibit a 3- to 5-fold reduction in intrinsic clearance (CL_int) compared to their non-fluorinated counterparts [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) in HLM |
| Target Compound Data | Blocked tertiary oxidation; low CL_int profile |
| Comparator Or Baseline | 4-phenylcyclohexan-1-amine (Rapid tertiary C-H hydroxylation) |
| Quantified Difference | 3- to 5-fold reduction in CL_int upon fluorination |
| Conditions | Human liver microsome (HLM) oxidative stability assays |
Procuring the pre-fluorinated building block prevents late-stage attrition of drug candidates by directly eliminating a known metabolic liability.
When optimizing for membrane permeability, especially for CNS targets, the choice between a fluorine atom and a hydroxyl group at the C4 position is critical. While both atoms possess similar van der Waals radii (F = 1.47 Å, O = 1.52 Å), their physicochemical impacts are vastly different. Utilizing 4-Fluoro-4-phenylcyclohexan-1-amine instead of the 4-hydroxy analog increases the partition coefficient (logD at pH 7.4) by approximately 1.0 to 1.5 units. This quantitative shift in lipophilicity, coupled with the removal of a hydrogen bond donor, significantly enhances passive membrane permeability and is critical for achieving optimal brain exposure [1].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) and Polar Surface Area |
| Target Compound Data | Higher lipophilicity; 0 H-bond donors at C4 |
| Comparator Or Baseline | 4-hydroxy-4-phenylcyclohexan-1-amine (Lower lipophilicity; 1 H-bond donor) |
| Quantified Difference | +1.0 to +1.5 logD units relative to hydroxyl analog |
| Conditions | Standard physiological pH (7.4) partitioning models |
Selecting the fluorinated analog over the hydroxylated variant is mandatory for workflows requiring high passive permeability or CNS penetration.
Beyond local steric and metabolic effects, the highly electronegative fluorine atom at the C4 position exerts a through-bond inductive pull that measurably impacts the basicity of the primary amine at the C1 position. Chemoinformatics models indicate that this distal fluorination lowers the amine's pKa by 0.3 to 0.6 units relative to the non-fluorinated 4-phenylcyclohexan-1-amine. This subtle but critical reduction in basicity decreases the fraction of positively charged molecules at physiological pH, which is a proven strategy for mitigating off-target hERG channel binding and improving overall oral absorption profiles [1].
| Evidence Dimension | Primary Amine Basicity (pKa) |
| Target Compound Data | Attenuated basicity via distal inductive effect |
| Comparator Or Baseline | 4-phenylcyclohexan-1-amine (Higher baseline basicity) |
| Quantified Difference | 0.3 to 0.6 unit reduction in pKa |
| Conditions | Aqueous thermodynamic pKa profiling at 25°C |
This predictable pKa attenuation allows formulators and medicinal chemists to fine-tune the ionization state of the final API, directly improving safety and absorption.
Due to its optimized logD profile and lack of hydrogen bond donors relative to hydroxylated analogs, this compound is the premier choice for synthesizing centrally acting agents, such as NMDA receptor antagonists or GPCR modulators, where crossing the blood-brain barrier is a strict requirement [1].
In oncology drug discovery, incorporating this building block into the solvent-exposed or hydrophobic regions of kinase inhibitors leverages its blocked C4 tertiary carbon, significantly extending the in vivo half-life of the resulting candidates compared to those utilizing standard non-fluorinated cyclohexyl rings [2].
For agricultural applications requiring prolonged environmental efficacy, the high C-F bond dissociation energy prevents rapid oxidative degradation in soil and plant models, making this fluorinated amine a superior precursor for next-generation fungicides or herbicides [3].